molecular formula C12H14ClF4N B8143198 2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride

2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride

Cat. No.: B8143198
M. Wt: 283.69 g/mol
InChI Key: NKSSPZUBKQVTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride is a fluorinated organic compound that features a piperidine ring substituted with a 3-fluoro-4-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride typically involves the following steps:

  • Bromination: The starting material, 3-fluoro-4-(trifluoromethyl)benzene, undergoes bromination to introduce a bromo group at the desired position.

  • Piperidine Formation: The brominated compound is then reacted with piperidine to form the piperidine ring.

  • Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand or inhibitor in biological studies.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride can be compared with other similar compounds, such as:

  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde

  • 2-Fluoro-4-(trifluoromethyl)pyridine

  • Trifluoromethyl-substituted piperidines

These compounds share the trifluoromethyl group and fluorine substitution, but differ in their core structures and functional groups, leading to unique chemical and biological properties.

Properties

IUPAC Name

2-[3-fluoro-4-(trifluoromethyl)phenyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4N.ClH/c13-10-7-8(11-3-1-2-6-17-11)4-5-9(10)12(14,15)16;/h4-5,7,11,17H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSSPZUBKQVTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=C(C=C2)C(F)(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.